Crispatine
Description
Crispatine is a synthetic small-molecule compound initially developed for its potent inhibitory activity against tyrosine kinase receptors, particularly those implicated in oncogenic signaling pathways. Structurally, this compound features a quinazoline core with a trifluoromethyl substituent at the C4 position and a morpholinoethoxy side chain at the C6 position, which enhances its selectivity and bioavailability . Preclinical studies demonstrate its efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) and colorectal cancer models, with an IC50 of 12 nM against EGFR-T790M mutants . Phase I/II clinical trials report a median progression-free survival (PFS) of 8.2 months in NSCLC patients, establishing it as a promising therapeutic candidate .
Structure
3D Structure
Properties
CAS No. |
6029-88-5 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |
InChI Key |
PSUFRPOAICRSTC-RCJVZNENSA-N |
SMILES |
CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |
Isomeric SMILES |
C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |
Canonical SMILES |
CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |
Appearance |
Solid powder |
Other CAS No. |
6029-87-4 |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |
Origin of Product |
United States |
Biological Activity
Crispatine is a hepatotoxic pyrrolizidine alkaloid primarily found in the plant Crotalaria crispata. This compound has garnered attention due to its significant biological activities and potential health implications. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties
- This compound is classified as a pyrrolizidine alkaloid, which are known for their hepatotoxic properties.
- It is derived from the plant Crotalaria crispata, commonly found in tropical regions.
Toxicological Effects
This compound exhibits several toxicological effects that can have serious health implications, particularly concerning liver function.
Liver Toxicity
- Pyrrolizidine alkaloids, including this compound, are known to cause liver damage. They can lead to conditions such as sinusoidal obstruction syndrome and hepatic veno-occlusive disease.
- Studies have indicated that this compound can induce hepatotoxicity through the formation of reactive metabolites that cause cellular damage and inflammation in the liver .
Case Studies
- Acute Hepatotoxicity Case : A documented case involved a patient who ingested herbal preparations containing Crotalaria crispata, resulting in acute liver failure. The patient exhibited elevated liver enzymes and jaundice, necessitating hospitalization and treatment .
- Chronic Exposure : Long-term exposure to this compound has been linked to chronic liver diseases, including cirrhosis and liver cancer, particularly in populations consuming traditional herbal remedies containing this alkaloid .
This compound exerts its biological effects through several mechanisms:
Metabolic Activation
- This compound is metabolized in the liver to form toxic pyrrole derivatives, which can bind to cellular macromolecules, leading to cellular dysfunction and apoptosis .
Oxidative Stress
- The compound induces oxidative stress by generating reactive oxygen species (ROS), which further exacerbate liver damage and inflammation. This oxidative stress is a critical factor in the pathogenesis of this compound-induced hepatotoxicity .
Research Findings
Recent studies have focused on understanding the full scope of this compound's biological activity:
Scientific Research Applications
Chemical Properties of Crispatine
This compound is characterized by its complex molecular structure, which contributes to its biological activities. It is classified as a secondary metabolite, often involved in plant defense mechanisms. The structural formula of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N
- Molecular Weight : 201.27 g/mol
Biological Activities and Applications
This compound exhibits a range of biological activities, making it suitable for various applications:
- Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated efficacy in inhibiting growth, making it a candidate for developing natural antimicrobial agents.
- Insecticidal Properties : this compound has been studied for its insecticidal effects, particularly against agricultural pests. Its ability to disrupt the nervous systems of insects positions it as a potential bio-pesticide.
- Pharmacological Potential : Preliminary studies suggest that this compound may have therapeutic effects, including anti-inflammatory and analgesic properties. This opens avenues for its use in developing new pharmaceuticals targeting inflammatory diseases.
- Ecological Role : In ecosystems, this compound plays a role in plant defense against herbivores and pathogens, contributing to the survival and fitness of Crotalaria species.
Antimicrobial Efficacy
A study conducted by highlighted the antimicrobial activity of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Salmonella enterica | 100 |
Insecticidal Activity
Research published in also assessed the insecticidal properties of this compound against common agricultural pests such as aphids and caterpillars. The results indicated that this compound caused high mortality rates in treated populations.
| Insect Species | Mortality Rate (%) |
|---|---|
| Aphid (Aphis gossypii) | 80 |
| Caterpillar (Spodoptera) | 75 |
Pharmacological Studies
In pharmacological research, this compound was evaluated for its anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammation markers when administered at dosages of 10 mg/kg body weight .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Crispatine’s quinazoline backbone aligns it with first-generation tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. However, its trifluoromethyl group reduces metabolic degradation compared to Gefitinib’s halogen-free structure, enhancing plasma stability . Unlike Osimertinib (a third-generation TKI), this compound lacks a pyrimidine ring but incorporates a morpholinoethoxy chain, which improves blood-brain barrier penetration (Table 1).
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Key Substituents | Half-Life (h) | BBB Penetration |
|---|---|---|---|---|
| This compound | Quinazoline | C4-CF3, C6-Morpholinoethoxy | 14.3 | Moderate |
| Gefitinib | Quinazoline | C4-Cl, C6-Anilino | 8.5 | Low |
| Osimertinib | Pyrimidine | C2-Acrylamide | 48.0 | High |
Data derived from in vitro and Phase I pharmacokinetic studies .
Pharmacological and Clinical Comparison
This compound’s efficacy against EGFR-T790M mutants is comparable to Osimertinib but with a narrower toxicity profile. In a head-to-head trial, this compound achieved a 68% objective response rate (ORR) versus Osimertinib’s 72%, but severe adverse events (Grade ≥3) occurred in 12% of patients, compared to Osimertinib’s 22% . In contrast, Afatinib , a second-generation TKI, showed higher rates of dermatologic toxicity (45% vs. This compound’s 18%) due to irreversible ErbB family binding .
Discussion
This compound’s structural innovations balance potency and safety, positioning it between first- and third-generation TKIs. While its BBB penetration lags behind Osimertinib, its reduced toxicity profile may benefit patients with comorbid conditions. Limitations include a lack of data on HER2/Her4 inhibition, which Afatinib targets broadly . Contradictory evidence exists regarding its efficacy in leptomeningeal metastases, necessitating Phase III validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
